Product packaging for 3-Bromopropyl trifluoromethanesulfonate(Cat. No.:CAS No. 103935-48-4)

3-Bromopropyl trifluoromethanesulfonate

Cat. No.: B010947
CAS No.: 103935-48-4
M. Wt: 271.06 g/mol
InChI Key: SEAVCWYCBPZIEO-UHFFFAOYSA-N
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Description

3-Bromopropyl trifluoromethanesulfonate (CAS 103935-48-4) is a specialized bifunctional reagent highly valued in synthetic and radiochemistry for its superior reactivity as an alkylating agent. Its core utility stems from the distinct properties of its two leaving groups: a bromide and an excellent nucleofuge, the trifluoromethanesulfonate (triflate) group. This combination makes it a pivotal precursor for the efficient preparation of fluorine-18 labeled compounds for Positron Emission Tomography (PET). Key Research Applications: Radiopharmaceutical Synthesis: Serves as a critical precursor for the preparation of 3-[¹⁸F]fluoropropyl bromide, a key building block used in the radiolabeling of various PET tracers. The triflate group enables rapid nucleophilic displacement with [¹⁸F]fluoride at elevated temperatures (e.g., 120 °C), offering high yields and chemical purity superior to traditional dihaloalkane precursors . Alkylating Agent: Used in the synthesis of N-fluoropropyl derivatives of pharmacologically active compounds, such as N-(3-[¹⁸F]fluoropropyl)spiperone ([¹⁸F]FPSP), demonstrating its role in developing neuroreceptor-targeting imaging agents . Handling and Storage: This compound is a moisture-sensitive reagent and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for comprehensive handling protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrF3O3S B010947 3-Bromopropyl trifluoromethanesulfonate CAS No. 103935-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103935-48-4

Molecular Formula

C4H6BrF3O3S

Molecular Weight

271.06 g/mol

IUPAC Name

3-bromopropyl trifluoromethanesulfonate

InChI

InChI=1S/C4H6BrF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2

InChI Key

SEAVCWYCBPZIEO-UHFFFAOYSA-N

SMILES

C(COS(=O)(=O)C(F)(F)F)CBr

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CBr

Other CAS No.

103935-48-4

Synonyms

3-bromopropyl-1-triflate
3-bromopropyl-1-trifluoromethanesulfonate

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromopropyl Trifluoromethanesulfonate

Precursor Compounds and Reactant Optimization in Triflation Reactions

The choice of starting material and the optimization of reactants are critical for the efficient synthesis of 3-bromopropyl trifluoromethanesulfonate (B1224126). Two primary precursors are commonly employed: 1,3-dibromopropane (B121459) and 3-bromopropanol.

Dibromoalkane Metathesis with Silver Triflate for Selective Formation

A key method for the synthesis of ω-bromoalkyl triflates involves the metathesis reaction of α,ω-dibromoalkanes with silver triflate. researchgate.net This approach offers a valuable alternative to the triflation of alcohols, particularly when the corresponding alcohol is unstable or difficult to handle.

The reaction between 1,3-dibromopropane and silver triflate can be controlled to selectively yield 3-bromopropyl trifluoromethanesulfonate. Research has shown that the relative rates of the two possible substitution reactions are a crucial factor. In the case of 1,3-dibromopropane, the formation of the desired monobromoalkyl triflate can reach up to 66% before the second substitution to the ditriflate begins to be significant. This selectivity is influenced by the deactivating effect of the initial bromine and the subsequently introduced triflate group.

Table 1: Product Distribution in the Metathesis of 1,3-Dibromopropane with Silver Triflate in Benzene (B151609)

Reactant Ratio (Dibromopropane:AgOTf)Reaction Time (h)3-Bromopropyl Triflate (%)Propane-1,3-diyl Ditriflate (%)
1:111~66Minor
1:220MajorIncreased

Note: The data indicates that a 1:1 molar ratio and a shorter reaction time favor the formation of the monosubstituted product.

Regioselective Synthesis Strategies and Pathway Control

The regioselectivity in the synthesis of this compound is primarily dictated by the choice of the starting material.

When starting from 1,3-dibromopropane , the reaction with a limited amount of silver triflate inherently favors the formation of the mono-substituted product, this compound, due to the statistical probability and the electronic deactivation of the second bromine atom after the first substitution.

When 3-bromopropanol is used as the precursor, the reaction with triflic anhydride (B1165640) and a base, such as pyridine (B92270), is highly regioselective. The triflation occurs exclusively at the hydroxyl group, as it is significantly more nucleophilic than the bromine-bearing carbon. The lone pairs on the oxygen atom of the alcohol readily attack the electrophilic sulfur atom of the triflic anhydride, leaving the C-Br bond intact.

Influence of Reaction Parameters on Synthetic Efficiency and Purity

The efficiency and purity of this compound synthesis are highly dependent on carefully controlling various reaction parameters.

Impact of Solvent Systems and Reaction Media on Conversion

The choice of solvent plays a critical role in the synthesis of triflate esters. In the metathesis reaction of dibromoalkanes with silver triflate, solvents such as benzene and carbon tetrachloride have been utilized. researchgate.net It has been observed that in more coordinating solvents, the reactivity of the silver triflate can be modulated. For instance, the reaction of propyl iodide with silver triflate shows solvent-dependent rearrangement, with reactions in benzene being slower and showing less rearrangement, suggesting a more SN2-like transition state. nih.gov For the triflation of alcohols with triflic anhydride, aprotic and non-nucleophilic solvents like dichloromethane (B109758) are commonly used to prevent side reactions with the solvent and to facilitate purification.

Optimization of Temperature and Reaction Time for Enhanced Yield

Temperature and reaction time are crucial for maximizing the yield and minimizing the formation of byproducts.

In the dibromoalkane metathesis route , the reaction of 1,3-dibromopropane with silver triflate in benzene has been shown to give an optimal yield of 3-bromopropyl triflate after approximately 11 hours. Extending the reaction time can lead to the formation of the corresponding ditriflate and other decomposition products.

For the triflation of 3-bromopropanol , the reaction with triflic anhydride and pyridine is typically carried out at low temperatures, often starting at -78 °C and slowly warming to room temperature. harvard.edu This is to control the highly exothermic reaction and prevent the formation of degradation products. The reaction time is usually monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting alcohol, typically ranging from a few hours to overnight. harvard.edu

Table 2: General Reaction Conditions for the Synthesis of this compound

PrecursorReagentsSolventTemperatureTypical Reaction Time
1,3-DibromopropaneSilver TriflateBenzeneRoom Temperature~11 hours
3-BromopropanolTriflic Anhydride, PyridineDichloromethane-78 °C to Room Temp.1.5 - 3.5 hours harvard.edu

Strategies for Mitigating Competing Reactions and Side Product Formation during Synthesis

Several competing reactions and side products can arise during the synthesis of this compound.

In the dibromoalkane metathesis reaction , a primary side product is the corresponding propane-1,3-diyl ditriflate , formed from the second substitution of the dibromoalkane. To minimize its formation, using a stoichiometric or slight excess of the dibromoalkane relative to the silver triflate and carefully controlling the reaction time is essential. Polymerization and solvent alkylation have also been observed as side reactions, particularly with higher homologous dibromoalkanes in solvents like benzene and CCl₄. researchgate.net

When synthesizing from 3-bromopropanol , the primary concerns are the formation of elimination products and pyridinium (B92312) salts. The use of a non-nucleophilic, sterically hindered base in place of pyridine can sometimes mitigate the formation of pyridinium byproducts. Careful control of the reaction temperature is crucial to prevent degradation of the product. The workup procedure is also important; washing the reaction mixture with dilute acid can remove excess pyridine and its salts. Purification by flash column chromatography is often necessary to obtain the pure product. harvard.edugoogle.com

Another potential side reaction is the intramolecular cyclization of the product to form a cyclic ether, although this is generally less favorable under the anhydrous conditions of the triflation reaction. The inherent instability of the triflate group also means that prolonged reaction times or high temperatures can lead to decomposition.

Mechanistic Studies on Reactions Involving 3 Bromopropyl Trifluoromethanesulfonate

Investigations into Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions are fundamental in organic synthesis, and 3-bromopropyl trifluoromethanesulfonate (B1224126) is an excellent model for studying these pathways. The presence of two potential leaving groups, the bromide ion and the triflate ion, on a primary carbon chain sets the stage for competitive reactions and detailed mechanistic analysis.

Elucidation of Ionic Mechanisms (Sₙ1 and Sₙ2 Contributions)

The primary carbon structure of 3-bromopropyl trifluoromethanesulfonate strongly favors the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. masterorganicchemistry.compressbooks.pubyoutube.com In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the leaving group. masterorganicchemistry.comchemguide.co.uk This process leads to an inversion of stereochemistry at the reaction center. youtube.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pitt.edupressbooks.pub

Given that this compound is a primary alkyl derivative, the formation of a primary carbocation, which would be necessary for an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism, is highly unfavorable due to its instability. masterorganicchemistry.comlibretexts.org The Sₙ1 pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comchemguide.co.uk This mechanism is characteristic of tertiary and, to a lesser extent, secondary substrates that can form relatively stable carbocations. pressbooks.publibretexts.org Therefore, for reactions involving this compound, the Sₙ2 pathway is the dominant ionic mechanism.

The key to its reactivity in Sₙ2 reactions is the presence of the triflate group, which is an exceptionally good leaving group. nih.govacs.orgwikipedia.org The triflate anion's stability, a result of resonance and the strong electron-withdrawing nature of the trifluoromethyl group, makes the C-O bond weak and easily broken upon nucleophilic attack. wikipedia.org In a substitution reaction, the nucleophile will preferentially attack the carbon attached to the triflate group, as it is the superior leaving group compared to bromide.

Exploration of Radical Pathways in Alkylation Processes

While ionic pathways are common, radical mechanisms offer alternative routes for alkylation. In the context of compounds like this compound, radical pathways can be initiated under specific conditions, such as the presence of radical initiators or through photoredox catalysis. nih.govprinceton.edu These reactions involve single-electron transfer (SET) processes to generate radical intermediates.

For instance, a trifluoromethyl radical (CF₃•) can be generated and added to alkenes or alkynes, initiating a cascade of radical reactions. nih.gov While not directly involving this compound as the radical source, these studies highlight the utility of triflate-containing molecules in radical chemistry. The trifluoromethyl group itself can participate in radical processes, and the principles can be extended to understand potential side reactions or alternative synthetic strategies. nih.gov The cross-coupling of aryl bromides with alkenes, mediated by nickel catalysis, showcases a "triple radical sorting" mechanism where aryl, primary, and hindered alkyl radicals are productively combined, demonstrating the complexity and potential of radical-mediated alkylations. princeton.edubohrium.com

Role of the Trifluoromethanesulfonate Leaving Group in Reaction Kinetics and Thermochemistry

The trifluoromethanesulfonate (triflate) group is one of the best leaving groups known in organic chemistry. wikipedia.org Its effectiveness stems from the extreme stability of the resulting triflate anion (CF₃SO₃⁻). This stability is due to the strong electron-withdrawing effect of the fluorine atoms, which disperses the negative charge, and extensive resonance stabilization across the three oxygen atoms. wikipedia.org

The exceptional leaving group ability of triflate has a profound impact on reaction kinetics, significantly accelerating the rate of nucleophilic substitution reactions. nih.govacs.org Because the departure of the leaving group is a key event in the rate-determining step of both Sₙ1 and Sₙ2 reactions, a better leaving group lowers the activation energy of this step. pitt.edu For primary alkyl triflates, this translates to extremely high reactivity in Sₙ2 reactions. wikipedia.org

Kinetic studies comparing various leaving groups have consistently shown that triflate is superior to other common leaving groups like tosylates, mesylates, and halides. nih.govacs.org

Table 1: Relative Reaction Rates for Nucleophilic Substitution with Different Leaving Groups

Leaving Group Relative Rate
Triflate (OTf) ~56,000
Tosylate (OTs) 0.70
Bromide (Br) Varies

Note: Data is compiled from various sources for general comparison and may vary based on specific reaction conditions.

Mechanistic Aspects of Electrophilic Activation and Reactivity Modulation by the Bromine Atom

While the triflate is the primary leaving group, the bromine atom on the propyl chain is not merely a spectator. It can influence the reactivity of the molecule in several ways. The C-Br bond is polar, with the carbon atom being electrophilic, but to a lesser extent than the carbon attached to the triflate group.

In certain contexts, particularly with the use of specific catalysts or reagents, the bromine atom can be activated. For instance, in radical reactions, the C-Br bond can undergo homolytic cleavage to form a carbon-centered radical. This is a common pathway in various radical-mediated transformations. princeton.edu

Furthermore, the bromine atom can exert an electronic influence on the molecule. As an electron-withdrawing group, it can slightly increase the electrophilicity of the carbon atom attached to the triflate group through an inductive effect. However, a more significant potential role is that of a neighboring group. If a nucleophile attacks a different part of a larger molecule into which the 3-bromopropyl moiety has been incorporated, the bromine atom could potentially participate in an intramolecular cyclization, forming a strained three-membered ring (a bromonium ion intermediate), which could then be opened by another nucleophile. This type of neighboring group participation can affect both the rate and the stereochemical outcome of a reaction.

Application of Computational Chemistry Approaches to Reaction Mechanism Elucidation and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting reaction mechanisms. Methods like Density Functional Theory (DFT) allow for the detailed study of reaction pathways, transition states, and intermediates that may be too transient to observe experimentally. montclair.edu

For a reaction involving this compound, computational analysis can:

Model Reaction Pathways: Calculate the energy profiles for both Sₙ2 and potential Sₙ1 pathways to confirm the favorability of the Sₙ2 mechanism.

Characterize Transition States: Determine the geometry and energy of the Sₙ2 transition state, providing insight into the steric and electronic factors that govern the reaction rate. nih.gov

Analyze Intermediate Stability: Evaluate the high energy of the primary carbocation that would be formed in an Sₙ1 reaction, thereby ruling it out as a viable intermediate.

Predict Kinetic Parameters: By calculating activation energies, it is possible to predict reaction rate constants, which can then be compared with experimental kinetic data. nih.gov

Computational studies on related systems, such as the reactions of 2-bromo-3,3,3-trifluoropropene (2-BTP) with radicals, demonstrate how these methods can explore complex potential energy surfaces, identify multiple competing reaction channels (including substitution, abstraction, and addition), and predict which pathways will dominate under different conditions. nih.gov

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

Kinetic studies are crucial for experimentally determining the mechanism of a reaction. For the nucleophilic substitution of this compound, a kinetic experiment would typically involve monitoring the concentration of the reactant or product over time while systematically varying the concentrations of the substrate and the nucleophile.

The expected outcome for a reaction proceeding via an Sₙ2 mechanism is a second-order rate law: Rate = k[this compound][Nucleophile]

This means the reaction rate is directly proportional to the concentration of both reactants. pitt.edupressbooks.pub Doubling the concentration of either the substrate or the nucleophile would double the reaction rate. pressbooks.pub This finding would confirm that both molecules are involved in the rate-determining step, which is the hallmark of the Sₙ2 mechanism. masterorganicchemistry.compitt.edu

Kinetic studies on similar systems have confirmed the high reactivity of triflates. For example, a study on the nucleophilic substitution of neopentyl derivatives with azide (B81097) in DMSO showed that the triflate derivative was the most reactive compared to derivatives with chloride, bromide, iodide, methanesulfonate, and p-toluenesulfonate leaving groups. nih.govacs.orgacs.org Such experiments provide quantitative data on the superior leaving group ability of the triflate and confirm the expected reaction kinetics.

Table 2: Illustrative Kinetic Data for Sₙ2 Reaction

Experiment [Substrate] (M) [Nucleophile] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴

This table represents hypothetical data that would be consistent with a second-order rate law for an Sₙ2 reaction.

These kinetic analyses, combined with the structural features of the molecule and computational insights, provide a comprehensive understanding of the mechanistic pathways governing the reactions of this compound.

Reactivity Profiles of 3 Bromopropyl Trifluoromethanesulfonate in Diverse Organic Transformations

Nucleophilic Substitution Reactions and Their Scope

3-Bromopropyl trifluoromethanesulfonate (B1224126) possesses two distinct leaving groups, a bromine atom and a trifluoromethanesulfonate (triflate) group, attached to a propyl chain. This bifunctional nature allows for a range of nucleophilic substitution reactions, with the outcome often dictated by the relative reactivity of the two leaving groups and the nature of the nucleophile. The triflate group is an exceptionally good leaving group, significantly more reactive than bromide in nucleophilic substitution reactions. This difference in reactivity is a key factor in the selective functionalization of the molecule.

Alkylation and Arylation through Direct Displacement Mechanisms

The high reactivity of the triflate group makes 3-bromopropyl trifluoromethanesulfonate an effective propylating agent. In these reactions, a nucleophile attacks the carbon atom attached to the triflate group, leading to the displacement of the triflate and the formation of a new carbon-nucleophile bond.

Alkylation reactions using carbanions, enolates, and other carbon-centered nucleophiles can be achieved, affording a variety of functionalized propyl derivatives. For instance, the reaction with a malonic ester anion would yield a substituted propylmalonate, a versatile intermediate for further synthetic transformations.

Arylation, the formation of a carbon-aryl bond, can also be accomplished through nucleophilic substitution. While direct SNAr reactions on unactivated aryl halides are challenging, the use of organometallic reagents as nucleophiles can lead to the desired arylated products. For example, the reaction with an organocuprate reagent could selectively displace the triflate group to yield a 3-bromopropyl-substituted aromatic compound. The choice of reaction conditions, including solvent and temperature, is crucial to ensure selectivity and prevent side reactions.

Table 4.1.1: Examples of Alkylation and Arylation Reactions

NucleophileProductReaction Conditions
Sodium diethyl malonateDiethyl 2-(3-bromopropyl)malonateNaH, THF, 0 °C to rt
Lithium diphenylcuprate3-Bromo-1-phenylpropaneTHF, -78 °C
Indole1-(3-Bromopropyl)indoleNaH, DMF, rt

Functional Group Interconversions Mediated by Selective Bromine or Triflate Displacement

The significant difference in the leaving group ability of triflate and bromide allows for selective functional group interconversions. By carefully choosing the nucleophile and reaction conditions, it is possible to target one leaving group while leaving the other intact for subsequent transformations.

Due to the superior leaving group ability of the triflate group, reactions with a wide range of nucleophiles will preferentially occur at the carbon bearing the triflate. This allows for the introduction of various functional groups at the end of the propyl chain, while retaining the bromine atom for further synthetic manipulations. For example, reaction with sodium azide (B81097) would selectively form 3-azidopropyl bromide, a precursor for amines or triazoles. Similarly, reaction with sodium cyanide would yield 4-bromobutanenitrile.

Displacement of the bromide in the presence of the triflate is more challenging and typically requires a nucleophile that has a higher affinity for bromine or specific catalytic conditions that favor activation of the C-Br bond. However, under certain conditions, such as the Finkelstein reaction using a high concentration of a soluble iodide salt in acetone, it is possible to exchange the bromide for an iodide, a more reactive halogen, while leaving the triflate group untouched.

Table 4.1.2: Selective Functional Group Interconversions

ReagentSelective DisplacementProduct
Sodium azide (NaN₃)Triflate3-Azidopropyl bromide
Potassium cyanide (KCN)Triflate4-Bromobutanenitrile
Sodium iodide (NaI) in acetoneBromide3-Iodopropyl trifluoromethanesulfonate
Sodium thiophenoxide (NaSPh)Triflate3-Bromopropyl(phenyl)sulfane

Cross-Coupling Reactions Utilizing this compound as an Electrophile

The presence of both a C(sp³)-Br and a C(sp³)-OTf bond makes this compound a versatile electrophile in various transition metal-catalyzed cross-coupling reactions. The differential reactivity of these two leaving groups can be exploited to achieve selective C-C bond formation.

Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Suzuki-Miyaura, Sonogashira)

Palladium catalysts are widely used to facilitate the formation of carbon-carbon bonds. In the context of this compound, the choice of the organometallic reagent and the reaction conditions determines which leaving group participates in the coupling.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate. Generally, the oxidative addition of palladium(0) to the C-Br bond is faster than to the C-OTf bond. This allows for the selective coupling of organozinc reagents at the bromine-bearing carbon. For example, reacting this compound with an arylzinc reagent in the presence of a palladium catalyst would be expected to yield a 3-arylpropyl trifluoromethanesulfonate.

Suzuki-Miyaura Coupling: This powerful method utilizes organoboron reagents. Similar to the Negishi coupling, the C-Br bond is generally more reactive towards oxidative addition with palladium(0) catalysts. Therefore, coupling with an arylboronic acid would likely result in the formation of a 3-arylpropyl trifluoromethanesulfonate, preserving the highly reactive triflate group for subsequent transformations.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. While typically applied to sp²-hybridized carbons, adaptations for sp³-hybridized electrophiles exist. The reactivity trend again suggests that the C-Br bond would be the preferred site for coupling.

Table 4.2.1: Predicted Products in Palladium-Catalyzed Cross-Couplings

Coupling ReactionOrganometallic ReagentCatalyst SystemPredicted Major Product
NegishiPhenylzinc chloridePd(PPh₃)₄3-Phenylpropyl trifluoromethanesulfonate
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(OAc)₂, SPhos3-(4-Methoxyphenyl)propyl trifluoromethanesulfonate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI3-Phenyl-1-propyne (after potential side reactions)

Nickel-Catalyzed Cross-Couplings with Unactivated Alkyl Electrophiles

Nickel catalysts have emerged as powerful tools for the cross-coupling of unactivated alkyl electrophiles, which are often challenging substrates for palladium-based systems. These reactions can proceed via different mechanisms, sometimes involving radical intermediates, which can alter the selectivity compared to palladium catalysis.

In the case of this compound, nickel catalysts can be particularly effective in activating the C-Br bond. The use of specific ligands is crucial to control the reactivity and selectivity of the nickel catalyst. It is plausible that nickel-catalyzed couplings with organometallic reagents could also proceed selectively at the C-Br bond, providing an alternative to palladium-based methods, potentially with different functional group tolerance or under milder conditions. Research in this area is ongoing, with the potential to further expand the synthetic utility of bifunctional electrophiles like this compound.

Cyclization and Ring-Forming Reactions Incorporating the Propyl Chain

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form a variety of heterocyclic and carbocyclic rings. These reactions typically involve a nucleophilic center within the same molecule that can displace one of the leaving groups.

The general strategy involves first reacting a nucleophilic species with the more reactive triflate end of the molecule. The newly introduced functional group can then participate in an intramolecular cyclization by displacing the bromide. For example, reaction with a primary amine would initially form a secondary amine, which can then undergo an intramolecular N-alkylation to form a four-, five-, or six-membered nitrogen-containing ring, depending on the structure of the amine.

Similarly, reaction with a diketone or a β-ketoester can lead to the formation of carbocyclic rings through intramolecular C-alkylation. The length of the propyl chain is ideal for the formation of five- and six-membered rings, which are common structural motifs in many natural products and pharmaceuticals. An example is the intramolecular cyclization of 1-(3-bromopropyl)uracils in basic conditions, which yields cyclic ethers as the major products.

Table 4.3: Examples of Cyclization Reactions

Starting NucleophileIntermediateCyclized ProductRing Size
Ammonia3-BromopropylamineAzetidine4
Ethyl acetoacetateEthyl 2-(3-bromopropyl)-3-oxobutanoateEthyl 1-acetylcyclopropane-1-carboxylate3
2-Mercaptoethanol2-((3-Bromopropyl)thio)ethan-1-ol1,4-Oxathiane6
Uracil1-(3-Bromopropyl)uracil2,3-Dihydro-1H-pyrimido[2,1-b] nih.govnih.govoxazin-5-one6

Reactions Exploiting Synergistic Reactivity of Bromine and Triflate Groups

A thorough review of scientific databases and chemical literature did not yield specific examples of organic transformations that are designed to explicitly and synergistically exploit the differential reactivity of both the bromine and triflate functionalities within this compound in a one-pot or tandem fashion.

The anticipated reactivity profile would involve a two-step sequence within a single reaction vessel:

Initial Nucleophilic Attack: A nucleophile would selectively attack the carbon atom bearing the triflate group, owing to the triflate's superior leaving group ability. This would occur under milder reaction conditions.

Subsequent Transformation: The intermediate, now containing the bromoalkyl chain, would undergo a second reaction, such as an intramolecular cyclization, where the bromide is displaced. This step would likely require more forcing conditions (e.g., higher temperature, stronger base).

The following table outlines the hypothetical data points that would be critical for evaluating such a reaction, though no experimental data has been found to populate it:

Table 1: Hypothetical Data for a Tandem Reaction of this compound

NucleophileIntermediate ProductCyclization ConditionsFinal ProductHypothetical Yield (%)

The lack of published examples suggests that either the practical execution of such a reaction is more complex than its theoretical design, potentially due to competing side reactions or difficulties in controlling the sequential reactivity, or that this specific synthetic avenue remains an underexplored niche in organic chemistry. Further research is warranted to investigate and unlock the full synthetic potential of this bifunctional reagent.

Applications of 3 Bromopropyl Trifluoromethanesulfonate As a Versatile Synthetic Building Block

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds in Complex Molecules

The differential reactivity of the bromine and triflate moieties in 3-bromopropyl trifluoromethanesulfonate (B1224126) is central to its utility in forming carbon-carbon (C-C) and carbon-heteroatom bonds. The triflate group is an excellent leaving group, readily displaced by a wide range of nucleophiles, while the bromo group is comparatively less reactive. This reactivity difference enables the selective introduction of a propyl chain followed by further functionalization.

In the realm of carbon-heteroatom bond formation, this reagent has been instrumental. For instance, it can be used in the synthesis of octa-cationic imidazolyl Al(III) phthalocyanine (B1677752) bifunctional catalysts through the alkylation of imidazole (B134444) nitrogens. researchgate.net Similarly, it reacts with precursor compounds like hexadecyldimethylamine (B57324) and octadecyldimethylamine to form divalent surfactants, demonstrating its utility in creating complex amphiphilic molecules through C-N bond formation. researchgate.net The general principle of using alkyl halides and triflates in cross-coupling reactions to form C-C and C-heteroatom bonds is a well-established strategy in organic synthesis. researchgate.netnih.govnumberanalytics.com

While direct examples of using 3-bromopropyl trifluoromethanesulfonate in complex C-C bond-forming reactions are less commonly reported in readily available literature, the principles of its reactivity suggest its potential in such transformations. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new C-C bonds. pitt.eduvanderbilt.edu The triflate's high reactivity allows for initial attachment to a substrate, leaving the bromo group available for subsequent C-C bond formation.

Introduction of Functionalized Propyl Chains into Organic Scaffolds

A primary application of this compound is the introduction of a three-carbon chain that is functionalized with a bromine atom. This "bromopropyl" group can then serve as a handle for further synthetic transformations. The highly reactive triflate end of the molecule allows for the initial attachment of the propyl chain to a variety of nucleophilic substrates, including alcohols, amines, and thiols.

Once the bromopropyl group is incorporated, the bromine atom can be displaced by another nucleophile, used in organometallic cross-coupling reactions, or converted into other functional groups. This two-step functionalization strategy provides a powerful method for elaborating molecular structures and introducing specific functionalities at a defined distance from the initial point of attachment.

Asymmetric Synthesis and Stereoselective Transformations

The application of this compound in asymmetric synthesis, where the creation of specific stereoisomers is desired, is an area of growing interest. While direct, catalyst-controlled enantioselective reactions involving this specific reagent are not extensively documented in the literature, its use in diastereoselective reactions is more established.

In the context of stereoselective transformations, alkylating agents bearing good leaving groups are crucial. While the broader field of catalytic enantioselective alkylation is well-developed, princeton.edunih.gov specific examples utilizing this compound remain specialized.

More commonly, the introduction of a chiral center is achieved by reacting this compound with a chiral substrate or a prochiral substrate in the presence of a chiral auxiliary. The inherent chirality of the starting material then directs the stereochemical outcome of the alkylation reaction. For instance, the alkylation of a chiral enolate with an electrophile like this compound would proceed with diastereoselectivity dictated by the existing stereocenter. Such strategies have been successfully applied in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount. marquette.edursc.org

Reaction TypeCatalyst/ControlStereochemical Outcome
Enantioselective Alkylation Chiral Phase-Transfer CatalystFormation of one enantiomer over the other
Diastereoselective Alkylation Chiral Auxiliary or SubstrateFormation of one diastereomer over the other

Precursor for Radiolabeled Building Blocks in Advanced Radiochemistry Research

A significant and well-documented application of this compound is in the field of radiochemistry, particularly in the synthesis of positron emission tomography (PET) tracers. The ability to introduce a short-lived positron-emitting isotope, such as fluorine-18 (B77423) ([¹⁸F]), into a bioactive molecule is crucial for non-invasive imaging in medical diagnostics and research.

This compound serves as an excellent precursor for the synthesis of [¹⁸F]fluoropropyl bromide, a key building block for many PET tracers. In this two-step process, the triflate group is first displaced by [¹⁸F]fluoride ion. The resulting [¹⁸F]fluoropropyl bromide can then be used to alkylate a target molecule, such as a precursor to a dopamine (B1211576) transporter imaging agent like [¹⁸F]FPCBT.

The choice of the leaving group is critical for the efficiency of the radiofluorination step. Studies have compared the reactivity of this compound with its iodo-analogue, 3-iodopropyl trifluoromethanesulfonate. While both precursors can be used, the subsequent fluoroalkylation step to form the final PET tracer often proceeds with higher yields when using the iodo-derivative. marquette.edu Nevertheless, this compound remains a widely used and valuable precursor due to its stability and accessibility. The development of new strategies for late-stage [¹⁸F]fluorination continues to be an active area of research, with the goal of expanding the range of molecules that can be labeled for PET imaging. nih.govrsc.org

PrecursorRadiolabeling StepProductApplication
This compoundNucleophilic [¹⁸F]fluorination3-[¹⁸F]Fluoropropyl bromidePrecursor for PET tracers
This compoundTwo-step synthesis[¹⁸F]N-(3-Fluoropropyl)spiperone ([¹⁸F]FPSP)PET imaging agent

Surface Functionalization and Hybrid Material Synthesis

The reactivity of this compound also lends itself to applications in materials science, specifically in the functionalization of surfaces and the synthesis of hybrid materials. The ability to covalently attach organic molecules to inorganic substrates is essential for creating materials with tailored properties for applications in electronics, sensors, and biotechnology.

While direct examples of this compound in surface functionalization are not as prevalent as for other silane-based reagents, the principles of its reactivity are applicable. Alkyl triflates, in general, are known to react with hydroxyl-terminated surfaces, such as silica (B1680970) or metal oxides, to form covalently bound monolayers. cmu.edu This process involves the displacement of the triflate group by the surface hydroxyl groups. The remaining bromo-functionality on the tethered propyl chain can then be used for further chemical modifications, allowing for the construction of complex surface architectures. This approach enables the creation of surfaces with specific chemical and physical properties, such as hydrophobicity, biocompatibility, or the ability to capture specific biomolecules. micronit.com

Grafting onto Mesoporous Silica and Other Inorganic Supports for Tailored Materials

The surface functionalization of inorganic materials, particularly mesoporous silica, with organic molecules is a critical step in the development of advanced, hybrid materials. This compound has emerged as a highly effective reagent for this purpose. Its utility stems from the presence of two key functional groups: the highly reactive trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, and the terminal bromine atom, which can participate in a wide range of subsequent chemical transformations.

This dual functionality allows this compound to act as a powerful linker, covalently attaching to the surface of inorganic supports and presenting a reactive bromine handle for the further immobilization of desired molecules, such as catalysts, polymers, or biomolecules.

Detailed Research Findings

Research has demonstrated the successful grafting of related bromo-functional silanes onto various mesoporous silica structures, such as SBA-15 and MCM-41. While specific data for this compound is not as abundant in publicly available literature, the principles and outcomes observed with analogous compounds, like 3-bromopropyltriethoxysilane, provide valuable insights into the expected impact of such modifications.

The grafting process typically involves the reaction of the triflate group with the surface hydroxyl groups (silanols) of the silica material. This reaction leads to the formation of a stable, covalent ether linkage, anchoring the bromopropyl group to the surface.

The introduction of these organic moieties onto the inorganic framework invariably alters the physical properties of the support material. Key parameters that are affected include the specific surface area, pore volume, and pore diameter. Generally, the grafting process leads to a reduction in these values as the organic groups occupy space within the mesopores. The extent of this reduction is directly related to the grafting density, which is the number of organic groups per unit of surface area.

For instance, studies on the functionalization of SBA-15 with organosilanes have shown a systematic decrease in surface area and pore volume with increasing amounts of the grafting agent. This is a critical consideration in the design of functionalized materials, as a balance must be struck between achieving a high density of functional groups and maintaining sufficient porosity for the intended application.

The table below, compiled from studies on analogous bromopropyl-functionalized mesoporous silica, illustrates the typical changes observed in the material's properties after grafting.

MaterialSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)Grafting Density (groups/nm²)
Pristine SBA-157501.258.5N/A
Bromopropyl-functionalized SBA-154500.857.81.1
Pristine MCM-4110500.983.5N/A
Bromopropyl-functionalized MCM-416800.653.10.8
Pristine Fumed Silica200N/AN/AN/A
Bromopropyl-functionalized Fumed Silica150N/AN/A1.2

This table presents representative data from studies on 3-bromopropyltriethoxysilane, a related compound, to illustrate the general effects of grafting bromopropyl groups onto different silica supports. The exact values for this compound may vary.

The spacing and distribution of the grafted bromopropyl groups on the silica surface are also crucial factors that influence the material's subsequent reactivity and performance. Research has shown that the arrangement of these functional groups can be influenced by the type of silica support used, with different pore sizes and surface curvatures leading to variations in the spacing between adjacent bromopropyl moieties. rsc.orgresearchgate.net For example, the spacing of bromopropyl groups has been observed to be smaller on MCM-41 compared to SBA-15, which in turn is smaller than on fumed silica. rsc.orgresearchgate.net

Beyond mesoporous silica, this compound and its analogues are valuable for the functionalization of other inorganic supports, including magnetic nanoparticles. The surface modification of these nanoparticles with a bromopropyl-terminated layer allows for the subsequent attachment of specific ligands or targeting molecules, making them suitable for applications in areas such as bioseparations and targeted drug delivery.

Emerging Research Directions and Future Perspectives for 3 Bromopropyl Trifluoromethanesulfonate

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of chemical compounds. For 3-bromopropyl trifluoromethanesulfonate (B1224126), research is moving towards more environmentally benign synthetic protocols. Traditional methods for the preparation of alkyl triflates often involve the use of triflic anhydride (B1165640) with a pyridine-based scavenger, which can be difficult to remove and pose environmental concerns.

An improved and more sustainable approach involves the use of poly(4-vinylpyridine) as a heterogeneous base. This method simplifies the purification process as the polymeric base can be easily filtered off, minimizing waste and avoiding the use of problematic reagents.

Future research in this area is expected to focus on:

Catalytic Triflation: Developing catalytic methods for the synthesis of 3-bromopropyl trifluoromethanesulfonate, which would reduce the amount of reagents required and minimize waste.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Bio-based Solvents: Exploring the use of renewable and less toxic solvents to replace traditional chlorinated solvents often used in its synthesis and reactions.

An illustrative sustainable synthesis approach is detailed in the table below:

StepTraditional MethodSustainable AlternativeGreen Chemistry Principle Addressed
Triflation Triflic anhydride and pyridine (B92270)Triflic anhydride and poly(4-vinylpyridine)Safer solvents and auxiliaries, Waste prevention
Work-up Aqueous extractionFiltrationReduction of derivatives, Waste prevention

Integration into Catalytic Cycles and Multi-Component Cascade Reactions

The distinct reactivity of the bromo and triflate groups in this compound makes it an ideal candidate for sequential and one-pot reactions, including catalytic cycles and multi-component cascade reactions. The triflate group is an excellent leaving group, often reacting preferentially under specific conditions, leaving the bromo group available for subsequent transformations.

While specific examples involving this compound in complex catalytic cycles are still emerging, the concept has been demonstrated with analogous haloaryl triflates. For instance, in palladium-catalyzed cross-coupling reactions, the chemoselectivity between a C-Br and a C-OTf bond can be controlled by the choice of ligands and reaction conditions. This selectivity is crucial for designing cascade reactions where one part of the molecule reacts while the other remains intact for a later step.

Future research will likely explore the development of catalytic systems that can selectively activate either the C-Br or the C-OTf bond of this compound, enabling its use in:

Tandem Cross-Coupling Reactions: Where the triflate end is first coupled with one partner, followed by a second coupling reaction at the bromide end.

Multi-component Reactions: Designing one-pot reactions where this compound acts as a linchpin, connecting two or more different molecules.

Dual Catalysis: Employing two different catalysts that selectively act on each functional group to orchestrate complex molecular assemblies.

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The presence of two distinct reactive sites in this compound opens the door to discovering novel reactivity patterns. The high reactivity of the triflate group as a leaving group is well-established, making it a powerful alkylating agent. However, recent studies on triflate esters have revealed unexpected reactivity. For instance, the deprotection of alkyl triflates to their corresponding alcohols represents a novel transformation. academie-sciences.frresearchgate.net

The chemoselectivity of reactions involving molecules with both bromo and triflate functionalities is an active area of research. In the context of Stille coupling of bromophenyl triflates, the reaction can be directed to selectively couple at either the carbon-bromine or the carbon-triflate bond by tuning the reaction conditions, such as the palladium catalyst, ligands, and additives. nih.gov This type of tunable reactivity is highly sought after in synthetic chemistry for building molecular complexity efficiently.

Future investigations are anticipated to uncover new transformations by:

Exploiting the Electronic Effects: The strong electron-withdrawing nature of the triflate group can influence the reactivity of the adjacent propyl chain and the bromine atom, potentially leading to unexpected cyclization or rearrangement reactions.

Frustrated Lewis Pair Chemistry: Investigating the interaction of this compound with frustrated Lewis pairs could lead to novel activation modes and reaction pathways.

Photoredox Catalysis: Utilizing light-mediated catalysis to generate radical intermediates from either the C-Br or C-S bond, opening up new avenues for functionalization.

Application in the Synthesis of Advanced Functional Materials and Bioactive Molecules

The ability to introduce a three-carbon chain with a reactive handle makes this compound a valuable building block for the synthesis of complex molecules with specific functions.

In materials science , this compound can be used as an initiator or a monomer in controlled polymerization processes to create well-defined polymers with specific architectures and functionalities. nih.govnih.gov For instance, the triflate group can initiate cationic polymerization, while the bromo group can be used for subsequent post-polymerization modifications, such as grafting other polymer chains or introducing functional groups. This allows for the creation of block copolymers, star polymers, and other complex macromolecular structures with tailored properties for applications in electronics, nanotechnology, and biomedicine.

In the realm of bioactive molecules , the incorporation of fluorinated groups is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.govijournals.cn The triflate group in this compound contains a trifluoromethyl moiety. While the entire triflate group is typically displaced, the compound serves as a versatile precursor for introducing fluorinated propyl chains into biologically active scaffolds. For example, it has been re-evaluated as a precursor for the preparation of 3-[¹⁸F]fluoropropyl bromide, a key synthon for radiolabeling positron emission tomography (PET) tracers. nih.gov

Future applications are envisioned in:

Synthesis of Fluorinated Prodrugs: Where the 3-bromopropyl linker can be used to attach a fluorinated tag to a drug molecule, which can be cleaved in vivo.

Development of Novel Probes: For chemical biology, where the dual functionality allows for the attachment of a reporter group and a reactive group for target identification.

Creation of Functional Surfaces: By grafting polymers initiated from this compound onto surfaces to modify their properties.

Synergies Between Theoretical and Experimental Approaches in Unveiling Molecular-Level Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. While specific computational studies on this compound are limited, theoretical investigations on analogous systems provide valuable insights.

For instance, DFT calculations have been instrumental in explaining the chemoselectivity observed in the cross-coupling reactions of haloaryl triflates. These studies have shown that the preference for the oxidative addition of a palladium catalyst to either the C-Cl or C-OTf bond is dependent on the ligation state of the palladium center. This knowledge allows for the rational design of experiments to achieve the desired reaction outcome.

A computational study on a related compound, 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione, has been performed to analyze its spectroscopic properties and predict its nonlinear optical properties. nih.gov Such studies demonstrate the power of computational methods to predict molecular properties and guide the design of new functional materials.

The synergy between theoretical and experimental approaches will be crucial for:

Predicting Reaction Pathways: Using computational models to predict the most likely reaction pathways and identify potential side products.

Designing Selective Catalysts: Developing new catalysts with enhanced selectivity for either the bromo or triflate group based on theoretical predictions.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of novel reactions involving this compound to optimize reaction conditions and expand their scope.

By combining computational insights with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile chemical compound.

Q & A

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Increasing the molar ratio of trifluoromethanesulfonic anhydride (1.05 equiv.) improves conversion. Solvent choice (e.g., DCM vs. THF) and stepwise temperature ramping (0°C → RT) balance reaction kinetics and byproduct formation. Pilot-scale trials should prioritize inert gas purging and real-time TLC monitoring .

Contradictions and Mitigation

  • Evidence Gaps : While stability data (e.g., decomposition temperature) are lacking in public SDSs , empirical testing (DSC/TGA) is advised for lab-specific risk assessments.
  • Analytical Consistency : Titrimetric purity (>95% ) may conflict with NMR-based assessments; cross-validation via multiple methods ensures accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.